molecular formula C12H10N2O2 B2644749 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde CAS No. 876710-82-6

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B2644749
CAS No.: 876710-82-6
M. Wt: 214.224
InChI Key: MFDOVPXTXKRPNI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde (CAS: 876710-82-6) is a pyrimidine derivative featuring a methoxyphenyl substituent at position 2 and a formyl group (-CHO) at position 4. Pyrimidines are aromatic heterocycles with two nitrogen atoms, making them pivotal in medicinal chemistry and asymmetric catalysis. This compound is particularly notable for its role in enantioselective C–C bond formation, as demonstrated in asymmetric autocatalysis reactions involving diisopropylzinc additions . The methoxyphenyl group enhances electronic effects, influencing reactivity and stereochemical outcomes. Its commercial availability (e.g., via suppliers listed in ) underscores its utility in research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12-13-6-9(8-15)7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDOVPXTXKRPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and a suitable pyrimidine derivative.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with the pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Condensation: Amines or hydrazines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(4-Methoxyphenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

The biological significance of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde lies in its potential as a pharmacophore. Pyrimidine derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)0.64
6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrileHeLa (cervical cancer)0.039
Pyrimidine derivativeGastric adenocarcinoma53.02

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action.

Anti-inflammatory Activity

Pyrimidine derivatives have also been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase-2 (COX-2) is a critical mechanism through which these compounds exert their anti-inflammatory actions:

CompoundCOX-2 Inhibition IC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib (standard)0.04 ± 0.01

The comparable IC50 values indicate that this compound may serve as a viable alternative to existing COX-2 inhibitors.

Synthetic Methodologies

The synthesis of this compound and its derivatives has been explored extensively in the literature, showcasing various synthetic routes that enhance yield and efficiency.

Formylation Techniques

Formylation is a crucial step in synthesizing pyrimidine derivatives. Recent advancements have introduced efficient methodologies for achieving high yields:

MethodologyYield (%)Reaction ConditionsReference
Vilsmeier reagent70%0 ºC
Acetic anhydride/formic acid mixtureUp to 98%50 ºC

These methods not only improve the yield but also allow for the incorporation of sensitive functional groups, making them suitable for high-throughput synthesis.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and biological research.

Antibacterial Activity Against Enterococcus faecalis

A study investigated the antibacterial properties of pyrimidine derivatives against Enterococcus faecalis, a significant nosocomial pathogen:

  • Findings : The synthesized pyrimidine derivative exhibited substantial antibacterial activity, outperforming standard treatments.
  • Assessment : The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating resistant infections .

Structure–Activity Relationship Studies

Research focused on the structure–activity relationships of pyrimidine derivatives has provided insights into optimizing their biological activities:

  • Key Insights : Modifications at specific positions on the pyrimidine ring significantly influenced anticancer potency and selectivity against COX-2.
  • Outcome : The identification of optimal substituents has guided further development of more effective compounds .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxyphenyl group and the pyrimidine ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-5-carbaldehyde Derivatives with Varying Substituents

2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (CAS: N/A)
  • Structure : Features a bulky tert-butyldimethylsilylethynyl group at position 2.
  • Reactivity : Exhibits high enantioselectivity (up to 99% ee) in autocatalytic reactions due to steric and electronic effects from the ethynyl-silyl group .
  • Applications: Used in asymmetric synthesis of chiral alkanols, contrasting with the methoxyphenyl variant, which prioritizes electronic modulation over steric hindrance.
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde (CAS: 1192569-90-6)
  • Structure : Cyclopropylmethoxy group at position 2.
  • Properties : The strained cyclopropane ring increases reactivity in nucleophilic additions compared to the methoxyphenyl group. Molecular weight: 178.19 g/mol .
  • Applications: Potential in medicinal chemistry for synthesizing strained intermediates, unlike the methoxyphenyl derivative’s focus on catalysis.
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 211245-64-6)
  • Structure: Cyclopentylamino and methylthio substituents at positions 4 and 2, respectively.
  • Reactivity : The methylthio group acts as a leaving group, enabling nucleophilic substitutions, while the methoxyphenyl group in the target compound favors electrophilic aromatic substitutions .

Table 1: Comparison of Pyrimidine-5-carbaldehyde Derivatives

Compound Substituent (Position 2) Functional Group (Position 5) Molecular Weight (g/mol) Key Application
2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde 4-Methoxyphenyl CHO 230.23 Asymmetric catalysis
2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde Cyclopropylmethoxy CHO 178.19 Medicinal intermediates
4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio CHO 265.35 Nucleophilic substitutions

Heterocyclic Analogues with Aldehyde Functionality

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS: N/A)
  • Structure : Thiophene core with 4-methoxyphenyl and aldehyde groups.
  • Properties : Thiophene’s lower aromaticity compared to pyrimidine reduces electron-deficient character, altering reactivity in cross-coupling reactions .
  • Applications : Used in organic electronics, contrasting with pyrimidine derivatives’ roles in catalysis or pharmaceuticals.
2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide core with 4-methoxyphenethyl chain.
  • Properties : The absence of a pyrimidine ring limits π-π stacking interactions, reducing binding affinity in enzymatic systems compared to pyrimidine-based aldehydes .

Table 2: Heterocyclic Analogues

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Application
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Thiophene CHO, 4-Methoxyphenyl 218.26 Organic electronics
Rip-B Benzamide Hydroxy, 4-Methoxyphenethyl 285.33 Pharmacological studies

Functional Group Variations in Pyrimidine Derivatives

2-Chloro-4-[[4-(Pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile
  • Structure : Carbonitrile at position 5 and chloropyrimidine core.
  • Reactivity : The carbonitrile group participates in cycloaddition reactions, unlike the aldehyde’s role in nucleophilic additions .
  • Applications : Anticancer agent synthesis, highlighting functional group-dependent bioactivity.
5-Acetyl-4-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
  • Structure: Dihydropyrimidine (non-aromatic) with acetyl and thione groups.
  • Properties : Partial saturation increases flexibility, enhancing binding to biological targets compared to rigid pyrimidine aldehydes .

Biological Activity

2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activities, including detailed research studies, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a methoxy-substituted phenyl group and an aldehyde functional group. Its molecular formula is C12_{12}H11_{11}N2_{2}O, and it has been synthesized through various methods, including the reaction of pyrimidine derivatives with substituted aromatic aldehydes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of pyrimidine have been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 16 µg/mL to higher concentrations against specific pathogens .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus16
5-HydroxymethylpyrimidineE. coli32
4-Benzylsulphanyl-pyrimidinePseudomonas aeruginosa16

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. Notably, studies have highlighted its cytotoxic effects against gastric adenocarcinoma and other cancer types. The compound's activity is often compared to established chemotherapeutic agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study focusing on cytotoxicity, the compound demonstrated an IC50_{50} value of approximately 53.02 µM against AGS (gastric adenocarcinoma) cell lines . The mechanism of action appears to involve induction of apoptosis and necrosis in cancer cells, as evidenced by flow cytometry results showing phosphatidylserine translocation—a hallmark of early apoptosis.

Table 2: Cytotoxicity Data for this compound

Cell LineIC50_{50} (µM)Mechanism of Action
AGS53.02Apoptosis
HeLaNot significant-
HepG2Not significant-

Structure-Activity Relationship (SAR)

The presence of the -C=N- bond in pyrimidine derivatives has been shown to enhance biological activity significantly. Modifications to the aromatic substituents can lead to variations in potency, indicating that careful structural optimization is crucial for developing effective therapeutic agents .

Research Findings and Future Directions

Recent studies have also explored in silico methods to predict the biological activity of similar compounds. Computational analyses such as ADME (Absorption, Distribution, Metabolism, Excretion) predictions and molecular docking studies have provided insights into the pharmacokinetic properties and potential interactions with biological targets .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)pyrimidine-5-carbaldehyde, and how can they be optimized?

The compound is synthesized via multi-step pathways. A scalable three-step route starts with commercially available heterocyclic precursors (e.g., 2-chlorobenzo[d]oxazole), involving nucleophilic displacement and reductive amination with aldehydes like 2-(ethylthio)pyrimidine-5-carbaldehyde (yield: ~60%) . Optimization strategies include:

  • Catalyst screening : Use of Pd/C or Ni catalysts for improved reductive amination efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps.
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm) .
  • X-ray crystallography : Resolves stereoelectronic effects, such as the planar pyrimidine ring and spatial orientation of the 4-methoxyphenyl group .
  • HPLC-MS : Validates purity (>98%) and detects trace intermediates .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Degrades via aldehyde oxidation; store in amber vials at -20°C.
  • Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group.
  • Long-term stability : Stability studies show <5% degradation over 6 months under inert gas (N2_2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR analysis involves modifying substituents:

  • Pyrimidine ring : Electron-withdrawing groups (e.g., Cl, CF3_3) at position 2 improve target binding .
  • Aldehyde moiety : Conversion to hydroxymethyl or carboxylate derivatives alters solubility and metabolic stability .
  • Methoxyphenyl group : Substituent position (para vs. meta) impacts steric hindrance in enzyme binding pockets .

Q. What enantioselective strategies are available for synthesizing chiral derivatives?

Asymmetric catalysis using chiral ligands (e.g., BINOL) enables enantioselective additions to the aldehyde group. For example, diisopropylzinc addition to 2-(silylethynyl)pyrimidine-5-carbaldehyde achieves >90% enantiomeric excess (ee) via oriented prochirality .

Q. How can impurity profiles be controlled during synthesis?

Critical impurities include:

  • Dimers : Formed via aldol condensation; suppressed by low-temperature reactions (<0°C).
  • Hydrolysis byproducts : Avoid aqueous workup; use anhydrous solvents .
  • Residual catalysts : Chelating agents (e.g., EDTA) remove metal traces .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies).
  • Solubility differences : Use DMSO co-solvents (<1% v/v) to ensure uniform compound dispersion .
  • Metabolic interference : Test metabolites (e.g., carboxylic acid derivatives) to rule out false positives .

Q. What computational tools predict the compound’s reactivity and binding modes?

  • DFT calculations : Model aldehyde electrophilicity and charge distribution for reaction planning.
  • Molecular docking : Predict interactions with targets like Mtb enzymes using AutoDock Vina .
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks .

Q. What biological targets are most promising for this compound?

  • Antimicrobial : Inhibits Mycobacterium tuberculosis growth in macrophages (IC50_{50} ~2 µM) .
  • Anticancer : Pyrimidine derivatives show kinase inhibition (e.g., EGFR, VEGFR) .
  • Neurological : Aldehyde group serves as a reactive handle for covalent inhibitor design .

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